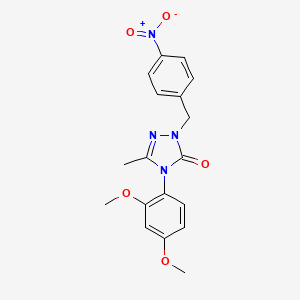

4-(2,4-dimethoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,4-dimethoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C18H18N4O5 and its molecular weight is 370.365. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(2,4-dimethoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 861206-43-1) belongs to the class of 1,2,4-triazoles , which have been recognized for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₈N₄O₅

- Molecular Weight : 370.36 g/mol

- Boiling Point : 535.0 ± 60.0 °C (predicted)

- Density : 1.34 ± 0.1 g/cm³ (predicted)

- pKa : 2.20 ± 0.20 (predicted)

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Studies have demonstrated that derivatives of the triazole scaffold exhibit potent antifungal activity against a range of pathogenic fungi. For instance, similar triazole compounds have shown minimum inhibitory concentrations (MICs) in the low micromolar range against fungi such as Candida albicans and Aspergillus spp. .

Antibacterial Activity

Research indicates that triazole derivatives can possess significant antibacterial activity. In particular:

- Compounds with a similar structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values reported as low as 0.125 μg/mL .

- The presence of electron-donating groups on the phenyl ring enhances antibacterial potency .

Anticancer Activity

The anticancer potential of triazole derivatives is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth:

- In vitro studies have shown that related triazole compounds exhibit cytotoxic effects on various cancer cell lines including HeLa (cervical cancer) and L1210 (murine leukemia) with IC50 values ranging from 9.6 μM to lower .

- The structural modifications in the triazole ring are crucial for enhancing anticancer activity by improving interactions with biological targets involved in cell proliferation .

Anti-inflammatory Activity

Triazoles have also been investigated for their anti-inflammatory properties:

- Compounds similar to the one discussed have been shown to reduce inflammatory markers in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

- Phenyl Substituents : The presence of dimethoxy and nitro groups on the phenyl rings significantly contributes to the compound's overall efficacy.

- Alkyl Chain Length : Modifications at the N-position of the triazole ring can influence antibacterial potency; longer alkyl chains may reduce activity .

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives in clinical applications:

- Antifungal Treatment : A study demonstrated that a related triazole compound successfully treated azole-resistant Candida infections in a clinical setting.

- Cancer Therapy : A derivative showed promising results in preclinical trials for breast cancer treatment, highlighting its potential as a lead compound for further development.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. The compound has been studied for its efficacy against various pathogens. For instance, research has demonstrated that triazoles can inhibit the growth of bacteria and fungi due to their ability to interfere with cellular processes.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several triazole derivatives and their testing against bacterial strains such as Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) that suggest potential for development as antimicrobial agents .

Antifungal Properties

The compound has shown promise in antifungal applications as well. Triazoles are commonly used in treating fungal infections due to their mechanism of action that targets ergosterol synthesis.

- Case Study : In a comparative study on antifungal agents published in Phytochemistry Reviews, various triazole derivatives were evaluated for their antifungal activity against Candida albicans. The results indicated that certain modifications to the triazole structure could enhance antifungal potency .

Anticancer Activity

Research indicates that triazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells.

- Case Study : A publication in Cancer Letters presented findings where triazole derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported significant cytotoxic effects, suggesting that the compound might be a candidate for further development as an anticancer drug .

Herbicidal Activity

Triazoles have also been investigated for their herbicidal properties. The ability to disrupt plant growth by inhibiting specific biosynthetic pathways makes them valuable in agricultural applications.

- Case Study : Research conducted by agricultural scientists demonstrated that certain triazole derivatives effectively inhibited weed growth in controlled experiments. The compound's structure allows for selective targeting of weed species without harming crops .

Plant Growth Regulation

In addition to herbicidal properties, triazoles can act as plant growth regulators.

- Case Study : A study published in Plant Growth Regulation evaluated the effects of triazole compounds on crop yield and growth parameters. Results showed enhanced growth rates and improved resistance to environmental stressors when applied at specific concentrations .

Synthesis of Functional Materials

Triazole compounds are utilized in the synthesis of functional materials due to their ability to form coordination complexes with metals.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The 4-nitrobenzyl group undergoes catalytic hydrogenation to form a 4-aminobenzyl derivative:

Ar-NO2H2,EtOHPd/CAr-NH2

Conditions :

-

Pressure: 1 atm

-

Time: 6–8 hours.

Methoxy Group Demethylation

The 2,4-dimethoxyphenyl substituent can be demethylated using HBr/AcOH to yield dihydroxy derivatives:

\text{Ar-OCH}_3 \xrightarrow{\text{HBr (48%), AcOH}} \text{Ar-OH}

Conditions :

N-Alkylation at the Triazole Ring

The triazole’s N2 position reacts with alkyl halides in DMF using Cs₂CO₃ as a base:

Triazole+R-XCs2CO3,DMFTriazole-R

Example : Reaction with methyl iodide yields a quaternized triazolium salt .

Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| CH₃I, Cs₂CO₃ | DMF | RT | 24 hrs | ~60% |

Nucleophilic Aromatic Substitution

The electron-deficient nitrobenzyl group participates in nucleophilic substitution with amines or thiols under basic conditions .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The triazole ring remains stable in dilute HCl but degrades in concentrated H₂SO₄.

-

Basic Conditions : Prolonged exposure to NaOH (10%) at reflux causes ring-opening via cleavage of the N–N bond .

Photochemical Reactivity

UV irradiation (254 nm) induces nitro group rearrangement, forming isomeric triazole oxides. This behavior is consistent with nitroaromatic photochemistry .

Eigenschaften

IUPAC Name |

4-(2,4-dimethoxyphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c1-12-19-20(11-13-4-6-14(7-5-13)22(24)25)18(23)21(12)16-9-8-15(26-2)10-17(16)27-3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSRXFFBNQNIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.